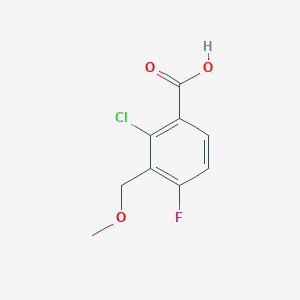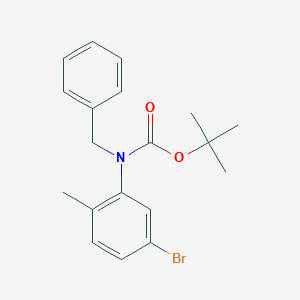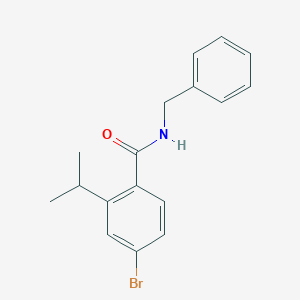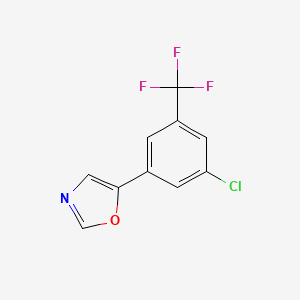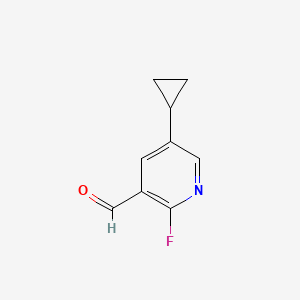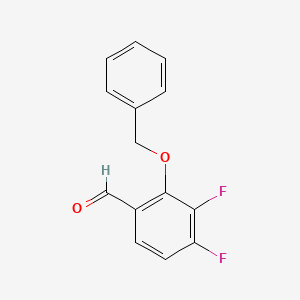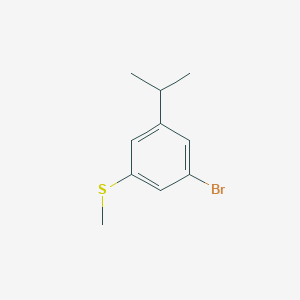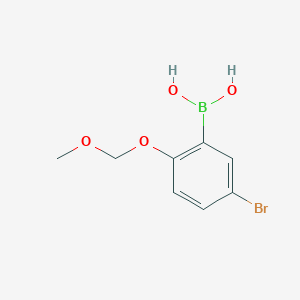
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO4. It is a boronic acid derivative, characterized by the presence of a bromine atom and a methoxymethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mécanisme D'action
Target of Action
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in Suzuki-Miyaura coupling , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations . The protodeboronation of this compound is achieved using a radical approach .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . It is also used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Pharmacokinetics
The compound is usually stable, easy to purify, and often commercially available . These features suggest that it may have good bioavailability, although this would depend on the specific context of its use.
Result of Action
The result of the compound’s action is the formation of new chemical bonds and structures. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . It also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by air and moisture . It is usually stored at a temperature between 2-8°C . The compound’s action, efficacy, and stability can also be influenced by the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid typically involves the bromination of 2-(methoxymethoxy)phenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the coupling reactions.
Solvents: Organic solvents like toluene, ethanol, or water are used depending on the reaction conditions.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid has diverse applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of therapeutic agents.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
2-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethoxy group, used in organic synthesis.
4-Methoxyphenylboronic Acid: Another methoxy-substituted boronic acid, used in various coupling reactions.
Uniqueness: (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both bromine and methoxymethoxy groups allows for versatile functionalization and the synthesis of complex molecules .
Propriétés
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUOAGHDTWLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
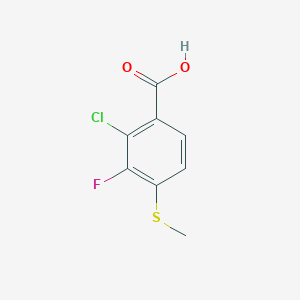
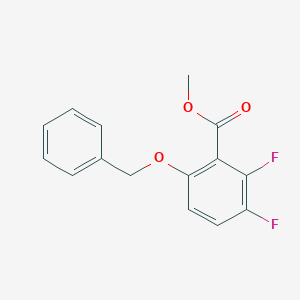

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)


